molecular formula C22H14ClF3N2O2 B2382006 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde CAS No. 338409-98-6

5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde

Cat. No.: B2382006
CAS No.: 338409-98-6
M. Wt: 430.81
InChI Key: RHEASJFASGFLNY-UHFFFAOYSA-N
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Description

The compound 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde (CAS: 338409-98-6) is a heterocyclic molecule with a molecular formula of C₂₂H₁₄ClF₃N₂O₂ and a molar mass of 430.81 g/mol . Its structure comprises three key components:

  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent at the 1-position of the indole, a motif commonly associated with agrochemical and pharmaceutical activity.
  • A carbaldehyde group at the 3-position of the indole, which may serve as a reactive site for further chemical modifications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N2O2/c23-19-8-16(22(24,25)26)10-27-21(19)28-11-15(12-29)18-9-17(6-7-20(18)28)30-13-14-4-2-1-3-5-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEASJFASGFLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3C=O)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde, a multi-step synthetic route is typically employed. Key steps include:

  • Formation of the Indole Core: : The indole core can be synthesized through Fischer indole synthesis using phenylhydrazine and acetophenone in acidic conditions.

  • Functionalization of the Indole Ring: : The indole ring is then functionalized by introducing the benzyloxy and pyridinyl groups through electrophilic aromatic substitution reactions.

  • Addition of the Aldehyde Group: : Finally, the aldehyde group is added via a formylation reaction, often using Vilsmeier-Haack formylation.

Industrial Production Methods

In industrial settings, the production of this compound might be scaled up using continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to reduce byproducts and improve the overall process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The nitro group present in some derivatives can be reduced to amines.

  • Substitution: : Electrophilic substitution reactions can further modify the indole ring to introduce various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Electrophilic Reagents: : Chlorinating agents like thionyl chloride (SOCl2), sulfonation using sulfuric acid (H2SO4)

Major Products

The major products from these reactions often include carboxylic acids, amines, and various substituted indole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde finds applications in various fields, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Potential use in studying enzyme interactions and as a fluorescent probe.

  • Medicine: : Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

  • Industry: : Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites, inhibiting or modifying the function of target molecules. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences and Similarities

The target compound’s indole core distinguishes it from other heterocyclic systems (e.g., pyrimidinones, pyrazoles, benzaldehydes). However, the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a recurring motif in bioactive molecules, as seen in the following examples:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Known/Potential Applications References
Target Compound C₂₂H₁₄ClF₃N₂O₂ 430.81 Indole, benzyloxy, 3-Cl-5-CF₃-pyridinyl, carbaldehyde Agrochemical/Pharma research
Fluazifop (herbicide) C₁₅H₁₂ClF₃N₂O₄ 392.72 Phenoxypropanoic acid, 5-CF₃-pyridinyl Herbicide
5-[3-Cl-5-CF₃-pyridinyl]-pyrimidinone C₁₈H₁₀ClF₆N₃O 433.74 Pyrimidinone, 3-Cl-5-CF₃-pyridinyl, 3-CF₃-benzyl Bioactive agent (unspecified)
Pyrazole-4-carbaldehyde O-thiazolyl oxime C₁₆H₁₁Cl₂F₃N₄OS₂ 487.36 Pyrazole, CF₃, thiazolylmethyl oxime Pesticide intermediate
4-[5-CF₃-pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 Benzaldehyde, 5-CF₃-pyridinyl Chemical reagent

Functional Group Analysis

  • Trifluoromethylpyridinyl Group: Present in the target compound, Fluazifop, and the pyrimidinone derivative (Table 1). This group enhances metabolic stability and hydrophobic interactions, making it prevalent in agrochemicals like herbicides and fungicides .
  • Carbaldehyde vs. Oxime: The target compound’s aldehyde group contrasts with the oxime in the pyrazole derivative ().
  • Benzyloxy vs. Phenoxy: The benzyloxy group in the target compound may improve membrane permeability compared to the phenoxy group in Fluazifop, which is critical for herbicidal activity .

Biological Activity

5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indole ring, a benzyloxy group, and a pyridine moiety with trifluoromethyl and chloro substituents. Its molecular formula is C16H14ClF3N2OC_{16}H_{14}ClF_3N_2O, and it possesses unique physicochemical properties attributed to the trifluoromethyl group, which enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the indole moiety is often associated with anticancer properties due to its ability to interact with multiple cellular pathways.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of indole compounds can protect against neuronal damage in models of ischemia. The compound may enhance cell viability and reduce apoptosis in hypoxic conditions by modulating glucose metabolism and energy production in cells .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on glycogen phosphorylase, an enzyme involved in glucose metabolism. In vitro studies have shown that it can significantly inhibit the activity of this enzyme, which may have implications for metabolic disorders such as diabetes .

The mechanisms through which 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde exerts its effects include:

  • Modulation of Apoptosis : The compound has been shown to inhibit key proteins involved in apoptosis, including Cleaved Caspase 3 and Bax, thereby promoting cell survival under stress conditions .
  • Influence on Energy Metabolism : It appears to improve mitochondrial function and aerobic metabolism while reducing anaerobic glycolysis during cellular reperfusion after ischemic events .

Study 1: Neuroprotection in Ischemia

In a study involving mouse astrocytes subjected to hypoxia/reoxygenation (H/R) injury, treatment with the compound resulted in:

  • Increased cell viability.
  • Decreased lactate dehydrogenase (LDH) leakage.
  • Lower levels of reactive oxygen species (ROS) post-injury.
    These findings suggest that the compound may provide protective effects against ischemic brain injury through its regulatory effects on energy metabolism and apoptosis .

Study 2: Anticancer Potential

Another study evaluated the anticancer properties of related indole derivatives. These compounds demonstrated significant inhibition of cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis. The structural similarities suggest that 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde may exhibit comparable effects .

Data Table: Biological Activities Comparison

Activity TypeCompound/DerivativeEffect/Mechanism
AnticancerIndole DerivativesInhibition of cell proliferation; apoptosis induction
Neuroprotective5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehydeEnhances cell viability; reduces LDH leakage
Enzyme InhibitionGlycogen Phosphorylase InhibitorsModulates glucose metabolism; lowers blood glucose

Q & A

Q. What are the key synthetic strategies for preparing 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution, condensation, and protection/deprotection steps. For example:

  • Indole core formation : Start with 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives as electrophiles. React with indole precursors (e.g., 5-(benzyloxy)-1H-indole-3-carbaldehyde) under basic conditions (e.g., NaH in DMF) to install the pyridinyl group at the indole N1 position .
  • Aldehyde functionalization : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the carbaldehyde group at the indole C3 position, followed by NaBH₄ reduction if intermediates require stabilization .
    Optimization : Adjust reaction time (3–5 h reflux in acetic acid), stoichiometry (1.1 equiv of aldehyde precursors), and purification (flash column chromatography with ethyl acetate/hexane) to improve yields (>70%) and purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C-NMR : Verify substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm, trifluoromethyl singlet at δ ~120 ppm in ¹³C-NMR) .
  • HR-ESI-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 475.1 for C₂₃H₁₅ClF₃N₂O₂) .
  • FT-IR : Identify aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as ambiguous NOESY correlations in NMR?

  • Density Functional Theory (DFT) : Calculate 3D conformers using software like Gaussian or ORCA. Compare computed chemical shifts (via GIAO method) with experimental NMR data to assign stereochemistry or rotational isomers .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or CDCl₃) to explain unexpected splitting patterns caused by dynamic processes .

Q. What mechanistic insights explain the reactivity of the carbaldehyde group in cross-coupling reactions?

  • Electrophilicity : The aldehyde’s electron-deficient carbon undergoes nucleophilic attack, enabling condensations with amines (e.g., hydrazines) to form hydrazones or imines.
  • Catalytic systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with boronic acids, but note that the trifluoromethyl group may sterically hinder transmetallation. Optimize ligand choice (e.g., XPhos) to enhance efficiency .

Q. How do steric and electronic effects of the 3-chloro-5-(trifluoromethyl)pyridinyl substituent influence biological activity?

  • Steric effects : The bulky pyridinyl group at N1 restricts rotation, stabilizing planar conformations critical for binding to enzymes like kinases.
  • Electron-withdrawing effects : The -CF₃ group increases electrophilicity at the indole C3 carbaldehyde, enhancing covalent interactions with nucleophilic cysteine residues in target proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Variable purity of starting materials : Use HPLC to verify purity (>98%) of precursors like 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde.
  • Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves in DMF) prevent hydrolysis of intermediates, which can reduce yields by 10–15% .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Aldehyde Functionalization

StepReagents/ConditionsYield (%)Reference
Vilsmeier-HaackPOCl₃, DMF, 0°C → RT, 2 h65–75
CondensationAcetic acid, NaOAc, reflux, 3–5 h70–85
PurificationFlash chromatography (EtOAc/hexane 3:7)>95 purity

Q. Table 2. Spectroscopic Benchmarks

Functional Group¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Benzyloxy (-OCH₂Ph)5.05 (s, 2H)70.2
Trifluoromethyl (-CF₃)-121.5 (q, J=288 Hz)
Aldehyde (-CHO)10.12 (s, 1H)192.4

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